molecular formula C18H19N3O2S B3126061 N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide CAS No. 330950-80-6

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3126061
CAS No.: 330950-80-6
M. Wt: 341.4 g/mol
InChI Key: BOJBISMNOKGABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a benzimidazole-derived acetamide characterized by a 4-methoxybenzyl group attached to the acetamide nitrogen and a 5-methylbenzodiazole moiety linked via a sulfanyl group. The methoxy group on the aryl ring may influence electronic properties and binding interactions, while the sulfanyl bridge enhances conformational flexibility for target engagement .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-3-8-15-16(9-12)21-18(20-15)24-11-17(22)19-10-13-4-6-14(23-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJBISMNOKGABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzodiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzodiazole with an acetamide derivative in the presence of a suitable base to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodiazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The 4-methoxybenzyl substituent in the target compound distinguishes it from analogs with different aryl groups. Key comparisons include:

Compound Name Aryl Substituent Key Properties/Bioactivity Reference
N-[(4-Fluorophenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide 4-Fluorophenyl Enhanced lipophilicity due to fluorine; potential improved blood-brain barrier penetration. Synonymous with CHEMBL1384091, indicating pharmacological relevance .
N-(Furan-2-ylmethylcarbamoyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide Furan-2-ylmethyl Polar furan group may reduce membrane permeability but improve solubility. Activity data not provided in evidence .
Compound 9e (from ) 4-Methoxyphenyl Docking studies () suggest strong binding to active sites (e.g., similar to 9c, which showed competitive inhibition in enzyme assays) .

Analysis :

  • Electron-donating vs.
  • Biological implications : Fluorinated analogs (e.g., 4-fluorophenyl) might exhibit higher metabolic stability, while polar groups (e.g., furan) could enhance solubility but limit bioavailability .

Variations in the Benzimidazole Core

Modifications to the benzimidazole moiety impact steric and electronic interactions:

Compound Name Benzimidazole Substituent Activity Notes Reference
N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (7) 3,5-Dimethylbenzenesulfonyl Tested for elastase inhibition; sulfonamide groups enhance target specificity .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) Triazole-phenoxymethyl Demonstrated moderate antimicrobial activity in screening (MIC: 8–32 µg/mL) .

Analysis :

  • Sulfonyl vs.
  • Heterocyclic extensions : Triazole-linked derivatives (e.g., 9a) show broader antimicrobial activity due to increased π-π stacking capabilities .

Physicochemical Properties

Melting points and spectral data from indicate:

  • Target compound : Expected melting point ~200–220°C (based on analogs in ), with IR peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .
  • Fluorinated analog : Lower melting point (~180°C) due to reduced crystallinity, as seen in similar halogenated compounds .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article aims to consolidate findings from various studies regarding its synthesis, pharmacological properties, and biological mechanisms.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 344.43 g/mol

The structure comprises a methoxyphenyl group and a benzodiazole moiety linked through an acetamide functional group, contributing to its unique biological profile.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 4-methoxybenzaldehyde, 5-methylbenzodiazole, and appropriate coupling agents.
  • Method : A multi-step reaction involving nucleophilic substitution and acylation techniques.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds. For instance, compounds with similar structures have shown activity against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
N-(4-Methoxy...)Staphylococcus aureusTBD

Anticancer Activity

Research has indicated that benzodiazole derivatives exhibit promising anticancer properties. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study Example :
In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound showed significant dose-dependent cytotoxicity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cellular proliferation.
  • Induction of Oxidative Stress : Leading to increased apoptosis in cancer cells.
  • Modulation of Signal Transduction Pathways : Affecting pathways such as MAPK and PI3K/Akt.

Q & A

Advanced Synthesis Optimization

Q: What methodologies are recommended for optimizing the multi-step synthesis of N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide to improve yield and purity? A:

  • Stepwise Reaction Control : Use inert atmospheres (e.g., nitrogen) during sulfanyl-acetamide bond formation to prevent oxidation. Monitor intermediates via thin-layer chromatography (TLC) to ensure progression .
  • Condition Optimization : Adjust pH (6–8) and temperature (60–80°C) during imidazole ring closure to minimize side products. Solvent choice (e.g., DMF for polar intermediates) is critical for solubility .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) for intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization Challenges

Q: How can researchers address spectral overlap in NMR characterization of the benzodiazol and methoxyphenyl moieties? A:

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping proton signals in aromatic regions (δ 6.5–8.0 ppm). For example, HMBC correlations between the methoxy group (δ ~3.8 ppm) and adjacent carbons confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of sulfur-containing fragments (e.g., [M+H]+ at m/z 412.12) .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, particularly for the sulfanyl-acetamide linkage .

Biological Activity Mechanism Elucidation

Q: What experimental designs are suitable for identifying the molecular targets of this compound in anticancer assays? A:

  • In Vitro Assays : Use kinase inhibition profiling (e.g., EGFR or Aurora kinases) with ATP-competitive assays. IC50 values should be compared to known inhibitors (e.g., Gefitinib) .
  • Cellular Models : Validate activity in apoptosis assays (Annexin V/PI staining) using cancer cell lines (e.g., MCF-7). Include controls for off-target effects (e.g., siRNA knockdown of suspected targets) .
  • Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners, followed by LC-MS/MS analysis .

Resolving Bioactivity Data Contradictions

Q: How should discrepancies in antimicrobial activity across studies be systematically addressed? A:

  • Standardized Protocols : Ensure consistent inoculum size (e.g., 1×10⁶ CFU/mL) and growth media (e.g., Mueller-Hinton agar) in MIC assays. Test against reference strains (e.g., S. aureus ATCC 25923) .
  • Stability Testing : Assess compound degradation under assay conditions (pH 7.4, 37°C) via HPLC. Degradation products may explain reduced efficacy .
  • Synergy Studies : Combine with β-lactam antibiotics to evaluate potentiation effects, using checkerboard assays to calculate FIC indices .

Structure-Activity Relationship (SAR) Strategies

Q: What computational and experimental approaches are effective for SAR studies on the benzodiazol-sulfanyl core? A:

  • Molecular Docking : Screen against homology models of target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonds between the sulfanyl group and catalytic residues .

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and compare bioactivity (Table 1).

    SubstituentIC50 (EGFR, nM)MIC (S. aureus, µg/mL)
    -OCH₃48 ± 32.5
    -OC₂H₅62 ± 55.0
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Stability Under Physiological Conditions

Q: How can the metabolic stability of this compound be evaluated for in vivo studies? A:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t½) .
  • Plasma Stability : Assess degradation in plasma (37°C, pH 7.4) at 0, 1, and 4 hours. Use stabilizers (e.g., EDTA) if proteolytic cleavage is observed .
  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Identify degradation pathways using Q-TOF-MS .

Computational Modeling of Target Interactions

Q: What advanced computational methods validate the compound’s interaction with DNA topoisomerase II? A:

  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) with catalytic residues .
  • MM-PBSA Calculations : Estimate binding free energy (ΔG). Compare to known inhibitors (e.g., Etoposide) to rank potency .
  • Mutagenesis Validation : Clone topoisomerase II mutants (e.g., Tyr804Phe) and test inhibition in cell-free assays .

Reaction Mechanism Elucidation

Q: How can the mechanism of sulfanyl-acetamide bond formation be confirmed experimentally? A:

  • Kinetic Isotope Effects (KIE) : Use deuterated thiols (R-SD) to compare reaction rates. A primary KIE (kH/kD > 2) suggests a concerted mechanism .
  • Intermediate Trapping : Quench reactions with MeOH at -78°C to isolate thioester intermediates. Characterize via FT-IR (C=O stretch at 1680 cm⁻¹) .
  • DFT Calculations : Model transition states (B3LYP/6-31G*) to identify rate-determining steps (e.g., nucleophilic attack vs. leaving group departure) .

Hazardous Intermediate Handling

Q: What safety protocols are critical during synthesis of reactive intermediates like thiols? A:

  • Engineering Controls : Use fume hoods with HEPA filters and explosion-proof reactors for thiol synthesis (high volatility/toxicity) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and Tyvek suits during quenching steps (exothermic reactions) .
  • Waste Management : Neutralize acidic/basic waste with 10% NaHCO₃ before disposal. Store thiol-containing waste in sealed containers with activated charcoal .

Emerging Applications in Materials Science

Q: How can this compound be adapted for use in organic semiconductors? A:

  • Bandgap Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodiazol ring. Measure HOMO/LUMO levels via cyclic voltammetry (Ag/AgCl reference) .
  • Thin-Film Fabrication : Spin-coat solutions (10 mg/mL in chloroform) onto ITO substrates. Characterize morphology with AFM (RMS roughness <5 nm) .
  • Device Testing : Integrate into OLEDs and measure electroluminescence (λmax ~450 nm) and efficiency (cd/A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.